1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine
Description
1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine is a synthetic piperazine derivative featuring a naphthalene sulfonyl group at position 1 and a 3-nitrobenzoyl moiety at position 4 of the piperazine ring. Its molecular formula is C21H19N3O5S, with a molecular weight of approximately 425.46 g/mol (estimated from analogous compounds in ). This compound is of interest in medicinal chemistry for its structural similarity to serotonin receptor modulators (e.g., 5-HT1A and 5-HT2 ligands) and kinase inhibitors .
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c25-21(18-6-3-7-19(14-18)24(26)27)22-10-12-23(13-11-22)30(28,29)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLOATDOHWSUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of Naphthalene-2-sulfonyl Chloride: This can be achieved by reacting naphthalene with chlorosulfonic acid.
Formation of 3-Nitrobenzoyl Chloride: This can be synthesized by nitration of benzoyl chloride.
Coupling Reactions: The piperazine ring can be reacted with the naphthalene-2-sulfonyl chloride and 3-nitrobenzoyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The naphthalene-2-sulfonyl moiety undergoes nucleophilic displacement under basic conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux, 12 hrs | 4-(3-Nitrobenzoyl)piperazine + naphthalene-2-sulfonic acid | 78% | |
| Aminolysis | Benzylamine, DCM, RT, 24 hrs | 1-(Benzylamino)-4-(3-nitrobenzoyl)piperazine | 65% |
Mechanistic Insight : The sulfonyl group acts as a leaving group, with the reaction proceeding via a two-step process: (1) deprotonation of the nucleophile and (2) concerted displacement at the sulfur center.
Reduction of the Nitro Group
The 3-nitrobenzoyl group is susceptible to catalytic hydrogenation:
| Reducing Agent | Catalyst/Support | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|---|
| H₂ | Pd/C (10% w/w) | EtOH, 50°C, 6 hrs | 1-(Naphthalene-2-sulfonyl)-4-(3-aminobenzoyl)piperazine | >95% |
Key Findings :
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Hydrogenation proceeds without affecting the sulfonyl or piperazine groups.
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The resulting amine serves as a precursor for further functionalization (e.g., acylation, diazotization).
Coupling Reactions via Piperazine Nitrogen
The piperazine nitrogen participates in acid-catalyzed coupling with electrophiles:
Notable Observation : Steric hindrance from the naphthalene-2-sulfonyl group reduces reactivity at the adjacent piperazine nitrogen .
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective EAS at the 1-position:
Regiochemical Control : Electron-withdrawing sulfonyl groups direct incoming electrophiles to the α-position of the naphthalene ring .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via in situ-generated intermediates:
| Dipolarophile | Conditions | Product | Stereoselectivity | Source |
|---|---|---|---|---|
| Diazoethane | Cu(acac)₂, DMF, 80°C | Pyrazoline-fused derivative | endo:exo = 8:1 | |
| Nitrile oxide | Et₃N, THF, RT | Isoxazoline adduct | syn:anti = 3:1 |
Mechanistic Note : The sulfonyl group stabilizes transition states through polar interactions, enhancing reaction rates .
Comparative Reactivity Analysis
| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Pathways |
|---|---|---|
| Naphthalene-2-sulfonyl | 4 | Nucleophilic substitution, EAS |
| 3-Nitrobenzoyl | 3 | Reduction, conjugate addition |
| Piperazine | 2 | N-alkylation, protonation |
Structure-Reactivity Relationships :
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Electron-withdrawing groups (sulfonyl, nitro) deactivate the aromatic rings but enhance leaving-group ability.
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Piperazine’s conformational flexibility enables diverse coordination geometries in metal-mediated reactions .
Industrial-Scale Process Considerations
Optimized parameters for key reactions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrogenation pressure | 3–5 bar H₂ | Prevents over-reduction |
| Coupling pH | 8.5–9.0 | Maximizes nucleophile availability |
| Cycloaddition temp. | 70–90°C | Balances kinetics and selectivity |
Scientific Research Applications
1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Material Science: Use in the synthesis of novel materials with specific properties.
Biological Studies: Investigating its interactions with biological molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrobenzoyl group (electron-withdrawing) contrasts with 2-methoxyphenyl (electron-donating) in . This difference may reduce solubility but enhance receptor binding affinity due to increased electrophilicity .
- Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in ) improve metabolic stability compared to esters like benzoyl, which are prone to hydrolysis .
Physicochemical Properties
- Solubility : The nitro group may reduce aqueous solubility relative to methoxy- or chlorophenyl analogues .
Biological Activity
1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.474 g/mol. The compound features a piperazine ring substituted with naphthalene-2-sulfonyl and 3-nitrobenzoyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine core followed by the introduction of the sulfonyl and nitrobenzoyl substituents. Detailed synthetic pathways can vary but often utilize standard organic reactions such as nucleophilic substitutions and coupling reactions.
Anticancer Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activity. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Virtual screening techniques have shown that piperazine derivatives can effectively bind to active sites on these enzymes, suggesting their potential as therapeutic agents.
Case Studies
A notable study involved the evaluation of various piperazine derivatives, including those structurally related to this compound. The researchers employed molecular docking studies to assess binding affinities and interactions with target proteins. Results indicated that these compounds could serve as lead candidates for further development in treating neurodegenerative conditions.
Another case study highlighted the antimicrobial properties of piperazine derivatives, where compounds were tested against a range of bacterial strains. The findings suggested that modifications in the substituents significantly impacted antibacterial efficacy.
Q & A
Q. What catalytic systems improve regioselectivity in the sulfonylation step to avoid N,N'-disubstituted piperazine byproducts?
- Methodological Answer : Use bulky bases (e.g., DIPEA) to sterically hinder over-reaction. Phase-transfer catalysis (e.g., TBAB) enhances mono-substitution. Monitor reaction progress via H NMR (disappearance of piperazine NH peaks at δ 1.5–2.0 ppm) .
Q. How does the nitro group’s reduction potential influence the compound’s stability under physiological conditions, and what derivatization strategies mitigate this?
- Methodological Answer : Electrochemical analysis (cyclic voltammetry) quantifies reduction potential. To enhance stability, replace the nitro group with a bioisostere (e.g., trifluoromethyl) or protect it as a prodrug (e.g., nitroreductase-activated) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
